Chemical structure and properties of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide
Chemical structure and properties of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide
The following technical guide details the chemical architecture, synthetic pathways, and medicinal utility of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide .
Core Scaffold Analysis & Medicinal Chemistry Applications
Executive Summary
1,2,3,4-Tetrahydroquinoline-6-sulfonamide (CAS: 30059-39-3) represents a privileged bicyclic scaffold in medicinal chemistry. Distinguished by its ability to function as a conformationally restricted aniline bioisostere, this molecule serves as a critical pharmacophore in the development of Pyruvate Kinase M2 (PKM2) activators , antimicrobial agents, and subtype-selective serotonin receptor ligands. Its dual functionality—combining a basic secondary amine (N1) with an acidic sulfonamide moiety (C6)—allows for diverse chemical functionalization, making it a cornerstone intermediate in fragment-based drug discovery (FBDD).
Chemical Architecture & Properties[1][2][3][4]
Structural Analysis
The molecule consists of a saturated piperidine ring fused to a benzene ring (benzo-fused heterocycle). The 6-position sulfonamide group is electronically coupled to the aromatic system, while the 1,2,3,4-tetrahydro moiety introduces specific steric constraints that differ significantly from its planar quinoline precursor.
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Pucker & Conformation: Unlike the planar quinoline, the tetrahydroquinoline (THQ) ring adopts a twisted half-chair conformation. This non-planar geometry is crucial for binding affinity in chiral protein pockets.
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Electronic Distribution: The N1 nitrogen is a secondary amine (pKa ~5.0–5.5), capable of acting as a hydrogen bond donor/acceptor. The C6-sulfonamide is a weak acid (pKa ~10.0), providing a polar handle for electrostatic interactions.
Physicochemical Profile
The following data summarizes the core properties of the scaffold. Note: Values for LogP and pKa are computational estimates based on structural analogs unless otherwise noted.
| Property | Value / Description | Causality/Relevance |
| CAS Number | 30059-39-3 | Unique identifier for the specific 6-isomer. |
| Molecular Formula | C₉H₁₂N₂O₂S | Core scaffold mass (MW: 228.27 g/mol ). |
| Appearance | Off-white to pale yellow solid | Typical of oxidized aniline derivatives. |
| LogP (Predicted) | ~1.2 – 1.6 | Moderate lipophilicity; ideal for CNS/cellular penetration. |
| H-Bond Donors | 2 (NH-sulfonamide, NH-amine) | Critical for active site anchoring (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 3 (O=S=O, N-amine) | Facilitates water-bridged interactions. |
| Rotatable Bonds | 1 (C-S bond) | Restricted flexibility reduces entropic penalty upon binding. |
Synthetic Methodologies
The synthesis of 1,2,3,4-tetrahydroquinoline-6-sulfonamide requires careful regiocontrol to ensure sulfonation occurs at the C6 position rather than the N1 nitrogen. The Protection-Activation-Deprotection strategy is the industry standard for high-purity synthesis.
Protocol A: The N-Protection Route (Gold Standard)
This method prevents N-sulfonation and oxidation of the sensitive secondary amine.
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Step 1: N-Protection
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Reagents: 1,2,3,4-Tetrahydroquinoline, Acetic Anhydride (
), Pyridine. -
Mechanism: Nucleophilic acyl substitution.
-
Outcome: Formation of N-acetyl-1,2,3,4-tetrahydroquinoline. This deactivates the ring slightly but sterically blocks the nitrogen.
-
-
Step 2: Chlorosulfonation (Electrophilic Aromatic Substitution)
-
Reagents: Chlorosulfonic acid (
), excess, 0°C to RT. -
Mechanism: The lone pair of the N-acetyl group directs the electrophile (
) to the para position (C6). -
Causality: Direct chlorosulfonation of the free amine would result in N-sulfonation or oxidative tarring. The acetyl group directs regioselectivity to C6.
-
-
Step 3: Amination
-
Reagents: Aqueous Ammonia (
) or Ammonia in Dioxane. -
Outcome: Conversion of the sulfonyl chloride to the sulfonamide.
-
-
Step 4: Deprotection
-
Reagents: HCl (6N) reflux or NaOH/EtOH.
-
Outcome: Hydrolysis of the acetamide yields the free amine 1,2,3,4-tetrahydroquinoline-6-sulfonamide .
-
Visualization of Synthetic Pathway
The following diagram illustrates the logical flow and intermediate structures.
Figure 1: Step-wise synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonamide via the N-acetyl protection route.
Medicinal Chemistry Applications
Pyruvate Kinase M2 (PKM2) Activation
The most prominent application of this scaffold is in the development of allosteric activators for PKM2. Cancer cells often express the dimeric (inactive) form of PKM2 (Warburg Effect). Small molecules containing the THQ-sulfonamide core bind to the PKM2 subunit interface, forcing the enzyme into its active tetrameric state.
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Mechanism: The sulfonamide group forms critical hydrogen bonds with the amino acid backbone in the allosteric pocket, while the THQ ring occupies a hydrophobic cleft.
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Key Derivative: TEPP-46 and related analogs utilize a modified version of this scaffold (often the 2-oxo variant or N-substituted amine) to achieve nanomolar potency.
Structure-Activity Relationship (SAR)
For researchers optimizing this scaffold, the following SAR rules generally apply:
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N1-Substitution: Alkylation or arylation at N1 significantly alters potency. Large hydrophobic groups (e.g., benzyl, substituted phenyl) often improve binding to the PKM2 pocket.
-
Sulfonamide Modifications: The primary sulfonamide (
) is often essential for H-bonding. Substitution on the sulfonamide nitrogen ( ) is tolerated but often reduces polarity and metabolic stability. -
Ring Oxidation: Oxidation to the 2-oxo-1,2,3,4-tetrahydroquinoline (dihydroquinolinone) creates a lactam. This rigidifies the ring further and removes the basicity of N1, often improving oral bioavailability by reducing ionization at physiological pH.
Biological Interaction Map
The diagram below details how the scaffold interacts within a theoretical binding pocket (based on PKM2 activator crystal structures).
Figure 2: Pharmacophore mapping of the THQ-6-sulfonamide scaffold illustrating key binding interactions.
References
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Kung, C., et al. (2012). "Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy." Chemistry & Biology. Link
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Anastasiou, D., et al. (2012). "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis." Nature Chemical Biology. Link
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Boxer, M. B., et al. (2011). "2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase." Bioorganic & Medicinal Chemistry Letters. Link
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Patel, P., et al. (2013). "1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry." Asian Journal of Research in Chemistry. Link
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ChemicalBook. (2024). "1,2,3,4-Tetrahydroquinoline-6-sulfonamide Properties (CAS 30059-39-3)." Link
